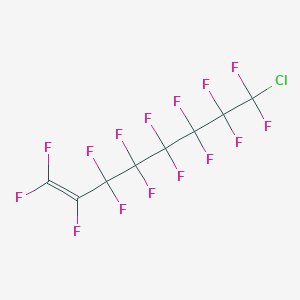
8-Chloroperfluorooct-1-ene
Overview
Description
Scientific Research Applications
Environmental Implications
The use of 8-Chloroperfluorooct-1-ene in the electroplating industry as an alternative to perfluorooctanesulfonate (PFOS) has significant environmental implications. A study by Ruan et al. (2015) on the occurrence and distribution of various perfluoroalkyl substances in municipal sewage sludge in China revealed the detection of this compound. This compound, along with other fluorinated analytes, was quantified, highlighting the environmental presence and potential impacts of such chemicals used in industrial processes (Ruan et al., 2015).
Spectroscopy and Molecular Structure Analysis
In a study focusing on microwave spectra and molecular structure, Leung et al. (2011) investigated the 1-chloro-1-fluoroethylene-hydrogen fluoride complex. This research provides insights into the interactions and structural dynamics of chloro-fluoroethylene compounds, which could include derivatives like this compound (Leung et al., 2011).
Chemical Reactions and Kinetics
Sapkota and Marshall (2022) examined the gas-phase chemistry of heptafluorobut-1-ene initiated by chlorine atoms, which is relevant for understanding the reactivity of chlorinated fluorinated compounds such as this compound. Their study focused on the reaction kinetics and product formation, shedding light on the behavior of similar compounds in atmospheric conditions (Sapkota & Marshall, 2022).
Material Synthesis and Applications
Research by Sauguet et al. (2006) on fluorinated terpolymers based on vinylidene fluoride demonstrates the application of fluorinated compounds in material science. The study presents the synthesis and properties of terpolymers involving fluorinated comonomers, which could be applicable to compounds like this compound. Such materials have potential uses in fuel-cell membranes and other high-performance applications (Sauguet et al., 2006).
Electrophilic Fluorination Research
The work by Singh and Shreeve (2004) on electrophilic fluorination highlights the broader context of fluorination chemistry, which is relevant to understanding the chemical properties and potential applications of this compound. This research emphasizes the importance of fluorine introduction in organic molecules, a key aspect of the chemistry of chloro-fluoro compounds (Singh & Shreeve, 2004).
properties
IUPAC Name |
8-chloro-1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-pentadecafluorooct-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8ClF15/c9-8(23,24)7(21,22)6(19,20)5(17,18)4(15,16)3(13,14)1(10)2(11)12 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGXTNJXCLPCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8ClF15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



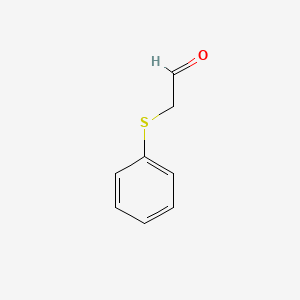
![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)

![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)
![7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148991.png)

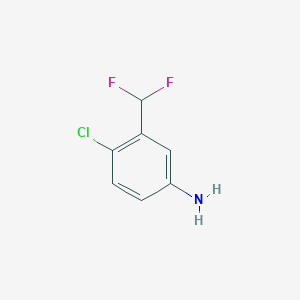
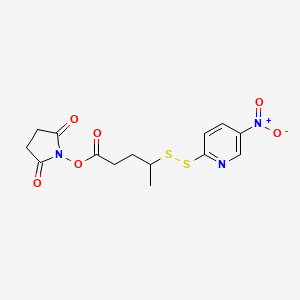
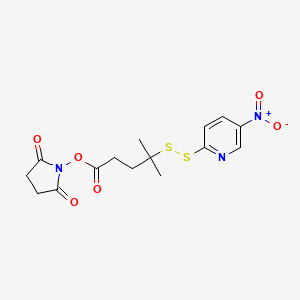

![methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3149030.png)
![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B3149056.png)
![Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B3149064.png)
![Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-](/img/structure/B3149069.png)